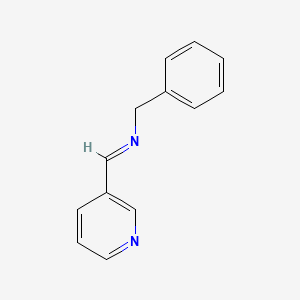

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine

Description

Properties

IUPAC Name |

N-benzyl-1-pyridin-3-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-2-5-12(6-3-1)9-15-11-13-7-4-8-14-10-13/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDPRQLAIWIMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397315 | |

| Record name | (E)-N-Benzyl-1-(pyridin-3-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71718-88-2 | |

| Record name | (E)-N-Benzyl-1-(pyridin-3-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route: Schiff Base Formation via Condensation Reaction

The fundamental method for synthesizing this compound is the condensation reaction between benzaldehyde and 3-aminopyridine or a related amine, forming an imine bond with elimination of water. This reaction is a classic Schiff base formation.

- Reactants: Benzaldehyde (phenylmethanal) and 3-aminopyridine (or methylamine with pyridine-3-carboxaldehyde, depending on the synthetic approach).

- Reaction Type: Condensation (imine formation).

- Conditions: Mild, typically room temperature or slightly elevated temperatures.

- Catalysts: Acid catalysts such as acetic acid or molecular sieves may be used to drive the reaction forward by removing water.

- Solvents: Anhydrous solvents like tetrahydrofuran (THF), ethanol, or other aprotic solvents to minimize hydrolysis of the imine bond.

- Reaction Time: Typically 12–24 hours for optimal yield.

$$

\text{Benzaldehyde} + \text{3-Aminopyridine} \xrightarrow[\text{acid catalyst}]{\text{anhydrous solvent}} \text{this compound} + H_2O

$$

Optimization for Industrial Scale

For industrial applications, reaction parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.

- Temperature: Maintained at room temperature to 40°C to balance reaction rate and product stability.

- Pressure: Atmospheric pressure is typically sufficient.

- Catalyst Concentration: Small amounts of acid catalysts (e.g., acetic acid) to accelerate reaction without side reactions.

- Purification: Post-reaction purification involves recrystallization or column chromatography to achieve >95% purity.

Purification and Characterization

- Purification: Recrystallization from ethanol or ethyl acetate; column chromatography using silica gel.

- Characterization Techniques:

- NMR Spectroscopy (¹H and ¹³C): To confirm imine proton (~δ 8.3–8.5 ppm) and aromatic protons.

- IR Spectroscopy: Identification of C=N stretch (~1600–1650 cm⁻¹).

- Mass Spectrometry (ESI-MS): Molecular ion peak confirmation ([M+H]⁺).

- HPLC: To assess purity, typically using C18 columns with UV detection at 215 nm.

Detailed Reaction Conditions and Data

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Reactants | Benzaldehyde, 3-aminopyridine | Stoichiometric amounts |

| Solvent | Anhydrous ethanol or THF | Minimizes hydrolysis |

| Catalyst | Acetic acid (0.1–1.0 equiv) | Accelerates imine formation |

| Temperature | 20–40 °C | Room temperature to mild heating |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Purification Method | Recrystallization or chromatography | Achieves >95% purity |

| Yield | 65–92% | Dependent on reaction optimization |

Alternative Preparation Routes and Considerations

While the primary method is the direct condensation of benzaldehyde with 3-aminopyridine, alternative synthetic strategies involve:

- Using Pyridine-3-carboxaldehyde and Methylamine: This route also forms the imine via condensation, potentially offering different substitution patterns and derivatives.

- Catalyst Variations: Use of molecular sieves to trap water and drive equilibrium toward product formation.

- Solvent-Free or Microwave-Assisted Synthesis: Emerging green chemistry approaches to reduce solvent use and reaction times.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Mixing Reactants | Combine benzaldehyde and 3-aminopyridine in anhydrous solvent | Molar ratio ~1:1 |

| 2. Catalysis | Add catalytic amount of acetic acid or molecular sieves | ~0.1–1.0 equiv. catalyst |

| 3. Reaction | Stir at room temperature or 20–40 °C for 12–24 hours | Monitor progress by TLC or HPLC |

| 4. Work-up | Remove solvent under reduced pressure; purify by recrystallization or chromatography | Purity >95% desired |

| 5. Characterization | Confirm structure by NMR, IR, MS, and HPLC | Ensure product identity and purity |

Research Findings and Practical Insights

- The condensation reaction is highly efficient under mild conditions, producing high yields with minimal side products.

- The purity of starting materials and anhydrous conditions are critical to prevent imine hydrolysis.

- Acid catalysis accelerates the reaction but must be carefully controlled to avoid decomposition.

- Purification techniques such as silica gel chromatography and recrystallization from ethanol are effective for isolating the pure product.

- Spectroscopic data consistently show characteristic imine signals, confirming successful synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: PhI(OAc)₂ and TEMPO are commonly used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Various halides and nucleophiles can be used in substitution reactions, often requiring a base or acid catalyst.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Amines and alcohols.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine has numerous applications across different scientific domains:

Chemistry

- Building Block : It serves as a crucial building block in synthesizing more complex heterocyclic compounds. The structural features enable the formation of various derivatives that can be tailored for specific chemical reactions .

Biology

- Biological Activity : The compound exhibits notable biological activities, including:

- Anticancer Properties : Iron(III) complexes of this compound have demonstrated photocytotoxic effects under red light exposure, generating reactive oxygen species (ROS) that induce apoptosis in cancer cell lines. This suggests potential applications in photodynamic therapy.

- Antimicrobial Activity : Certain derivatives have shown effectiveness against various pathogens, indicating their potential as antibacterial or antifungal agents.

- Enzyme Inhibition : Research indicates that it can inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine biosynthesis, potentially impacting cellular proliferation and offering therapeutic avenues for diseases such as cancer.

Medicine

- Therapeutic Applications : The compound is being explored for its potential in drug development due to its ability to modulate enzyme activity and interact with biological molecules. Its unique structural attributes allow for targeted therapeutic effects .

Industry

- Material Development : It is utilized in developing materials with specific optical and electronic properties, showcasing versatility beyond traditional chemical applications.

Case Study 1: Photodynamic Therapy

A study evaluated the anticancer potential of iron(III) complexes formed with this compound. Results indicated a dose-dependent increase in apoptosis markers when treated under red light exposure, supporting its application in photodynamic therapy.

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial properties of various derivatives revealed that structural modifications significantly enhanced antibacterial activity, outperforming conventional antibiotics against standard bacterial strains. This highlights the compound's potential as a new class of antimicrobial agents.

Molecular Mechanisms

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : Binding to specific enzymes can lead to inhibition or activation, altering metabolic pathways.

- Gene Expression Modulation : Interaction with DNA or RNA may influence transcriptional and translational processes.

- Metal Coordination : Its ability to form complexes with metal ions enhances biological activity and stability, particularly in therapeutic contexts .

Mechanism of Action

The mechanism of action of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: Pyridine Substitution Patterns

- 1-Phenyl-N-(pyridin-2-ylmethylene)methanamine (L1)

- Structural Difference : Nitrogen at the 2-position of the pyridine ring.

- Synthesis : Yield of 68% via condensation, compared to 1g (parent compound) synthesized similarly .

- NMR Data : Distinct aromatic shifts (δ 8.64–8.63 for pyridine-H vs. δ 8.19 in the parent) due to altered electron density .

- Application : Used in vanadium-based catalysts for isoprene polymerization .

Heterocyclic Variants: Thiophene vs. Pyridine

- (E)-1-Phenyl-N-(thiophen-2-ylmethylene)methanamine Structural Difference: Pyridine replaced with thiophene. Synthesis: Higher yield (90%) due to thiophene’s electron-rich nature . NMR Data: Thiophene protons appear at δ 7.41 (d, J = 5.0 Hz), absent in pyridine analogs .

Pharmaceutical Derivatives: Piperazine and Tolyl Modifications

- (E)-1-Phenyl-N-(piperazin-1-yl(p-tolyl)methylene)methanamine Hydrochloride Structural Difference: Piperazine and p-tolyl groups added. Properties: Hydrochloride salt improves solubility; ¹H-NMR shows piperazinyl-H at δ 3.34–4.12 . Application: Serotonin/norepinephrine dual receptor targeting, with bioactivity linked to the tolyl group .

Boron-Containing Analog

- 1-Phenyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-ylidene)methanamine

Physicochemical and Functional Comparison

Table 1. Key Properties of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine and Analogs

Electronic and Steric Effects

Pharmacological Relevance

- Parent Compound: Limited direct bioactivity data but serves as a scaffold for derivatives like Repaglinide intermediates .

- Piperazine Derivative : Demonstrated activity in neurotransmitter systems due to cationic amine (as HCl salt) enhancing solubility and membrane permeability .

Biological Activity

1-Phenyl-N-(pyridin-3-ylmethylene)methanamine, also known as N-benzyl-1-pyridin-3-ylmethanimine, is an organic compound with the molecular formula C13H12N2. This compound belongs to the class of Schiff bases, characterized by a phenyl group and a pyridine moiety linked through a methylene bridge. Its structural complexity allows for diverse chemical reactivity and significant biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the condensation reaction between 2-pyridinecarboxaldehyde and methylamine. This method not only yields the desired Schiff base but also allows for the creation of various derivatives by modifying substituents on the phenyl or pyridine rings. The compound's unique structure facilitates interactions with metal ions and other biomolecules, which are critical for its biological activity.

Biological Activities

Research indicates that derivatives of this compound exhibit notable biological activities, including:

- Anticancer Activity : Iron(III) complexes incorporating this compound have shown significant photocytotoxic properties when exposed to red light, generating reactive oxygen species (ROS) that induce apoptosis in various cancer cell lines. This suggests potential applications in photodynamic therapy for cancer treatment.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, indicating its potential use as an antibacterial or antifungal agent. Studies have shown that certain derivatives possess higher efficacy compared to traditional antibiotics .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine biosynthesis pathway. This inhibition can affect cellular proliferation and has implications for treating diseases like cancer and autoimmune disorders .

Table 1: Summary of Biological Activities

Case Study: Photodynamic Therapy

In a study focusing on the anticancer potential of iron(III) complexes of this compound, researchers evaluated its effectiveness in inducing cell death in human cancer cell lines. The results showed a dose-dependent increase in apoptosis markers when cells were treated with the compound under red light exposure. This finding supports its application in photodynamic therapy, highlighting the importance of light activation in enhancing its therapeutic effects.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various derivatives of this compound against standard bacterial strains. The results indicated that certain modifications to the structure significantly enhanced antibacterial activity, outperforming conventional antibiotics in some cases. This opens avenues for developing new antimicrobial agents based on this scaffold.

Molecular Mechanisms

At the molecular level, this compound exerts its biological effects through several mechanisms:

- Interaction with Enzymes : It binds to specific enzymes, leading to inhibition or activation that alters metabolic pathways.

- Gene Expression Modulation : The compound can influence gene expression by interacting with DNA or RNA, impacting transcriptional and translational processes.

- Formation of Metal Complexes : Its ability to coordinate with metal ions enhances its biological activity and stability, particularly in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine with high purity and yield?

- Methodological Answer : The compound is synthesized via a condensation reaction between phenylmethanamine and pyridine-3-carbaldehyde under dehydrating conditions. Key steps include:

- Use of anhydrous solvents (e.g., THF or ethanol) to minimize hydrolysis of the imine bond .

- Catalytic acid (e.g., acetic acid or molecular sieves) to accelerate Schiff base formation .

- Purification via column chromatography or recrystallization to achieve >95% purity.

- Example Data : Similar pyridinyl methanamine derivatives report yields of 65–92% under optimized conditions, with reaction times of 12–24 hours .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to distinguish the imine proton (δ 8.3–8.5 ppm) and aromatic protons on pyridine/phenyl groups. Solvent choice (e.g., CDCl3) minimizes signal overlap .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- IR Spectroscopy : Identify C=N stretch (~1600–1650 cm⁻¹) to verify imine formation .

Q. What are the common reactivity patterns of the imine group in this compound under acidic or reducing conditions?

- Methodological Answer :

- Acidic Hydrolysis : The imine bond reversibly breaks in aqueous acidic media, regenerating the amine and aldehyde precursors. Stabilize with aprotic solvents for long-term storage .

- Reduction : Use NaBH4 or LiAlH4 to reduce the C=N bond to a secondary amine. Monitor reaction progress via TLC to avoid over-reduction .

- Oxidation : Air exposure may oxidize the imine; conduct reactions under inert atmospheres (N2/Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with experimental IC50 values .

- Example Insight : Pyridine ring electron-withdrawing effects lower the imine’s LUMO energy, enhancing electrophilicity .

Q. What strategies mitigate the oxidative degradation of the imine bond in ambient conditions?

- Methodological Answer :

- Stabilization Techniques :

- Add antioxidants (e.g., BHT) at 0.1–1.0 wt% to scavenge free radicals .

- Store in amber vials under N2 at –20°C to reduce photolytic/thermal degradation .

- Structural Modification : Introduce electron-donating substituents (e.g., –OCH3) on the phenyl ring to enhance imine stability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability .

- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Studies : Use knock-out models (e.g., CRISPR) to confirm target specificity and rule off-target effects .

Q. What coordination chemistry applications exist for this compound as a ligand?

- Methodological Answer :

- Metal Complexation : The imine and pyridine N atoms act as bidentate ligands for transition metals (e.g., Cu(II), La(III)). Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry .

- Catalytic Activity : Test in Suzuki-Miyaura coupling using Pd(0) complexes. Monitor turnover frequency (TOF) and substrate scope .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies for similar Schiff bases?

- Methodological Answer :

- Critical Factors :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.